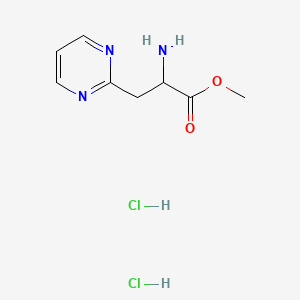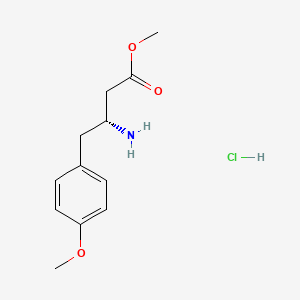
2-(Chlorosulfonyl)-5-phenylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorosulfonyl)-5-phenylbenzoic acid is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group and a phenyl group attached to a benzoic acid core. Its unique structure makes it a valuable reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-5-phenylbenzoic acid typically involves the chlorosulfonation of 5-phenylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
- Dissolving 5-phenylbenzoic acid in an inert solvent such as dichloromethane.
- Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture for several hours to ensure complete chlorosulfonation.
- Quenching the reaction by adding ice-cold water and extracting the product using an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and minimizes the risk of handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorosulfonyl)-5-phenylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
2-(Chlorosulfonyl)-5-phenylbenzoic acid has diverse applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the modification of polymers and the synthesis of functional materials with enhanced properties.
Biological Research: Investigated for its potential as a biochemical probe and in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(Chlorosulfonyl)-5-phenylbenzoic acid primarily involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The compound’s electrophilic nature also makes it a valuable tool in biochemical studies, where it can modify proteins and other biomolecules.
Comparison with Similar Compounds
2-(Chlorosulfonyl)-5-phenylbenzoic acid can be compared with other chlorosulfonyl-containing compounds such as:
Chlorosulfonyl isocyanate: Known for its use in the synthesis of β-lactams and other nitrogen-containing compounds.
5-(Chlorosulfonyl)-2-fluorobenzoic acid: Used as a building block in organic synthesis, particularly for the preparation of fluorinated sulfonamides.
6-Chlorosulfonylbenzoxazolin-2-ones: Employed in the synthesis of benzoxazolinone derivatives with various biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the benzoic acid core, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C13H9ClO4S |
|---|---|
Molecular Weight |
296.73 g/mol |
IUPAC Name |
2-chlorosulfonyl-5-phenylbenzoic acid |
InChI |
InChI=1S/C13H9ClO4S/c14-19(17,18)12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
WAPFWXNUBXJURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)












